N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
CAS No.: 881452-79-5
Cat. No.: VC5463962
Molecular Formula: C17H18N4O3S2
Molecular Weight: 390.48
* For research use only. Not for human or veterinary use.
![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide - 881452-79-5](/images/structure/VC5463962.png)
Specification
CAS No. | 881452-79-5 |
---|---|
Molecular Formula | C17H18N4O3S2 |
Molecular Weight | 390.48 |
IUPAC Name | N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide |
Standard InChI | InChI=1S/C17H18N4O3S2/c1-17(2,3)21-26(23,24)12-6-7-13-14(9-12)25-16(19-13)20-15(22)11-5-4-8-18-10-11/h4-10,21H,1-3H3,(H,19,20,22) |
Standard InChI Key | OJBRUITYMUOMQJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide, reflecting its benzothiazole backbone substituted at the 6-position with a tert-butylsulfamoyl group (-SONH-tBu) and at the 2-position with a pyridine-3-carboxamide moiety. Its molecular formula, CHNOS, corresponds to a molecular weight of 390.49 g/mol .
Structural Characteristics
The compound’s architecture combines three pharmacophoric elements:
-
Benzothiazole core: A bicyclic system comprising a benzene fused to a thiazole ring, providing rigidity and π-stacking potential.
-
tert-Butylsulfamoyl group: A sulfonamide derivative with a bulky tert-butyl substituent, enhancing steric bulk and potentially improving metabolic stability.
-
Pyridine-3-carboxamide: A heteroaromatic ring linked via an amide bond, introducing hydrogen-bonding capabilities.
The SMILES notation (CC(C)(C)NS(=O)(=O)c1cc2c(cc1)nc(NC(=O)c1cnccc1)s2) and absence of chiral centers (as indicated by 0.00 chiral centers ) further clarify its planar, symmetrical geometry.
Physicochemical Properties
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Weight | 390.49 g/mol |
logP (Partition Coefficient) | 2.71 |
logD (Distribution Coefficient) | 2.70 |
Water Solubility (logS) | -3.19 (0.64 mg/mL) |
Polar Surface Area | 83.68 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 9 |
Acid-Base Behavior
The compound’s acid dissociation constant (pK) is 8.97, indicating weak basicity likely attributable to the sulfonamide nitrogen . This property influences its ionization state under physiological conditions, with >90% remaining unionized at pH 7.4.
Biological Activity and Screening Data
Inclusion in Targeted Libraries
G786-1658 is cataloged in four major screening libraries:
-
Allosteric Kinases Inhibitors Library (23,117 compounds): Suggests potential activity against kinase allosteric sites, a strategy to overcome ATP-competitive inhibitor resistance .
-
Anticancer Library (62,698 compounds): Implicates antiproliferative or pro-apoptotic mechanisms.
-
ChemoGenomic Annotated Library (89,798 compounds): Indicates phenotypic screening utility for target deconvolution.
Table 2: Library Inclusion and Associated Targets
Library | Size | Therapeutic Focus |
---|---|---|
Allosteric Kinases Inhibitors | 23,117 | Oncology, inflammation |
Anticancer | 62,698 | Broad-spectrum oncology |
300k Representative Compounds | 286,253 | Diverse target discovery |
Hypothesized Mechanisms of Action
While explicit target validation data are unavailable, structural analogs suggest:
-
Kinase inhibition: The benzothiazole scaffold is prevalent in kinase inhibitors (e.g., RAF, EGFR). The sulfonamide group may chelate catalytic Mg ions in kinase ATP pockets .
-
HDAC modulation: Benzothiazole derivatives frequently exhibit histone deacetylase (HDAC) inhibitory activity, altering gene expression in cancer cells.
Synthetic Considerations
Retrosynthetic Analysis
The compound’s synthesis likely involves sequential functionalization of the benzothiazole core:
-
Benzothiazole formation: Condensation of 2-aminothiophenol with a carbonyl source.
-
Sulfamoylation at C6: Reaction with tert-butylsulfamoyl chloride under basic conditions.
-
Amidation at C2: Coupling of 2-aminobenzothiazole with pyridine-3-carboxylic acid using EDCI/HOBt.
Challenges in Scale-Up
-
Sulfonamide stability: Tert-butylsulfonamides are prone to acid-catalyzed cleavage, necessitating mild reaction conditions.
-
Regioselectivity: Ensuring monosubstitution at the 6-position requires careful control of electrophilic aromatic substitution parameters.
Structure-Activity Relationship (SAR) Insights
Critical Substituent Effects
-
tert-Butylsulfamoyl group: The bulky tert-butyl moiety enhances metabolic stability by shielding the sulfonamide from enzymatic oxidation. Comparative studies show that linear alkyl chains (e.g., methyl) reduce plasma half-life by 40% .
-
Pyridine-3-carboxamide: The pyridine nitrogen and amide carbonyl provide hydrogen-bonding sites critical for target engagement. Replacement with phenyl groups abolishes activity in kinase assays .
Opportunities for Derivatization
-
Sulfonamide optimization: Substituting tert-butyl with cyclopropane or fluorinated alkyl groups could modulate solubility and blood-brain barrier permeability.
-
Benzothiazole ring expansion: Introducing electron-withdrawing groups (e.g., -CF) at C4 may enhance π-stacking with hydrophobic kinase pockets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume